
2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene
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Overview
Description
2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C14H13NO2S It is characterized by the presence of a benzylsulfanyl group attached to a nitrobenzene ring, with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl group is introduced at the 4-position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene exhibit significant antimicrobial properties. A study on benzylsulfanyl derivatives of benzothiazole demonstrated that certain derivatives showed activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The dinitro derivatives were particularly noted for their low cytotoxicity and high efficacy against these pathogens .
Compound | Activity | Target Pathogen |
---|---|---|
Dinitro derivatives | High | Mycobacterium tuberculosis |
Benzylsulfanyl derivatives | Moderate | Gram-positive and Gram-negative bacteria |
Cancer Research
The compound's structure suggests potential anticancer properties. Studies have evaluated related compounds for their effects on various cancer cell lines, including HCT-116 and MCF-7. These investigations focus on the relationship between molecular structure and biological activity, indicating that modifications to the compound can enhance its anticancer efficacy .
Synthesis of Functional Materials
The unique electron-withdrawing (nitro) and electron-donating (benzylsulfanyl) groups present in this compound make it suitable for creating functional materials in organic electronics. Its ability to participate in various chemical reactions allows for the development of novel polymeric materials with tailored electronic properties.
Enzyme Interaction Studies
Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies focus on its binding affinity to enzymes and receptors, which can provide insights into its metabolic pathways and safety profiles.
Inhibitory Effects on Enzymes
A study demonstrated that structurally similar compounds could inhibit lipoamide dehydrogenase, an enzyme involved in energy metabolism in Mycobacterium tuberculosis. This suggests that this compound might share similar inhibitory effects, warranting further investigation into its mechanism of action against tuberculosis .
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted on related compounds to determine how structural variations influence biological activity. These studies have revealed that factors such as lipophilicity and molecular size play critical roles in the effectiveness of antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfanyl group can also modulate the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanyl-4-nitrobenzene
- 4-Methyl-1-nitrobenzene
- Benzylsulfanylbenzene
Uniqueness
2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene is unique due to the combination of its benzylsulfanyl, nitro, and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry.
Biological Activity
2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C₁₄H₁₃NO₂S and a molecular weight of approximately 259.32 g/mol. This compound features a benzene ring substituted with a benzylsulfanyl group, a methyl group, and a nitro group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological systems, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzylsulfanyl Group : The initial step often includes the reaction between benzyl bromide and thiol compounds.
- Nitration : The introduction of the nitro group is achieved through electrophilic aromatic substitution.
- Methylation : The methyl group can be introduced via methylating agents such as dimethyl sulfate or methyl iodide.
These synthetic pathways allow for the modification of the compound's structure, which can influence its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related Schiff base compounds have demonstrated antibacterial and antifungal properties against various pathogens . The presence of both electron-withdrawing (nitro) and electron-donating (benzylsulfanyl) groups in the structure could enhance interaction with microbial enzymes, potentially leading to inhibition.
Anti-inflammatory Effects
Compounds containing similar functional groups have been investigated for their anti-inflammatory activities. In vitro studies have shown that certain benzylsulfanyl derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests that this compound may possess similar anti-inflammatory properties, warranting further investigation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including those related to inflammation and microbial resistance.
- Receptor Binding : Its structural features may allow it to bind to receptors involved in signaling pathways related to pain and inflammation.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antibacterial Activity : A study involving Schiff bases derived from 4-methyl-1-benzene sulfonyl chloride showed promising antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Studies : Research on benzylsulfanyl derivatives demonstrated significant inhibition of COX enzymes, indicating potential for treating inflammatory conditions .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTVTVXMYCOWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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